![molecular formula C19H20N2O3 B2985763 N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1H-indole-2-carboxamide CAS No. 1797694-06-4](/img/structure/B2985763.png)
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1H-indole-2-carboxamide
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Overview
Description
“N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-1H-indole-2-carboxamide” is a complex organic compound. It contains functional groups such as carboxamide, methoxy, and indole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring would be a carboxamide group and a side chain containing methoxyphenyl and ethyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxamide group could potentially make it a participant in various condensation and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activity
Indole derivatives have been identified as biologically active compounds for the treatment of cancer cells. They show promise in targeting various cancer types due to their ability to interfere with cell proliferation and survival pathways .
Antimicrobial Properties
These compounds possess antimicrobial activities, making them valuable in the development of new antibiotics and antiseptics to combat resistant strains of bacteria and other pathogens .
Anti-inflammatory and Analgesic Effects
Some indole derivatives exhibit anti-inflammatory and analgesic activities, which can be utilized in creating new medications for pain relief and inflammation management .
Antiviral Applications
The antiviral properties of indole derivatives make them candidates for research into treatments for viral infections, including HIV and other emerging viral diseases .
Antidiabetic Potential
Research has shown that certain indole derivatives can have antidiabetic effects, offering a potential avenue for developing novel therapies for diabetes management .
Neuroprotective Effects
Due to their interaction with various neurotransmitter systems, indole derivatives may have neuroprotective effects, which could lead to advancements in treating neurodegenerative disorders .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-15-8-5-7-14(10-15)18(24-2)12-20-19(22)17-11-13-6-3-4-9-16(13)21-17/h3-11,18,21H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSVCMJPFSKQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1H-indole-2-carboxamide |
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